3-Methoxy-4-(2-methoxyethoxy)benzoic acid synthesis protocol
3-Methoxy-4-(2-methoxyethoxy)benzoic acid synthesis protocol
Technical Guide: Synthesis Protocol for 3-Methoxy-4-(2-methoxyethoxy)benzoic Acid
CAS Number: 247569-94-4 Target Molecule: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid Molecular Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 3-methoxy-4-(2-methoxyethoxy)benzoic acid is a critical transformation in medicinal chemistry, often serving as a "linker-ready" scaffold for kinase inhibitors (e.g., EGFR or PDE4 inhibitors) where the ethylene glycol ether tail improves solubility and metabolic stability compared to simple alkoxy chains.
Retrosynthetic Logic: The most robust disconnection is at the phenolic oxygen. The parent scaffold, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), is an abundant, inexpensive renewable feedstock. While direct alkylation of the acid is possible, it requires forcing conditions that often lead to esterification byproducts (O-alkylation of the carboxylate).
Therefore, the Ester-Protection Strategy is the "Gold Standard" for high-purity synthesis:
-
Protection: Mask the carboxylic acid as a methyl ester.
-
Alkylation: Selective
reaction at the phenol. -
Deprotection: Mild hydrolysis to release the free acid.
Visualizing the Synthetic Pathway
Figure 1: Retrosynthetic analysis showing the disconnection to Methyl Vanillate and the alkylating agent.
Part 2: Experimental Protocols
Protocol A: The Methyl Vanillate Route (High Purity)
Recommended for pharmaceutical applications requiring >98% purity.
Reaction Scheme:
-
Methyl Vanillate + 1-Bromo-2-methoxyethane +
Methyl Ester Intermediate -
Methyl Ester Intermediate + NaOH
Target Acid
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl Vanillate | 1.0 | Substrate |
| 1-Bromo-2-methoxyethane | 1.2 | Alkylating Agent |
| Potassium Carbonate (
Step-by-Step Methodology:
-
Alkylation (Step 1):
-
Charge a round-bottom flask with Methyl Vanillate (1.0 eq) and anhydrous DMF (5 mL per gram of substrate).
-
Add
(2.0 eq) and catalytic KI (0.1 eq). Stir for 15 minutes at room temperature to form the phenoxide anion. -
Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.
-
Heat the mixture to 80°C under inert atmosphere (
) for 4–6 hours. -
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (
) should disappear, replaced by the less polar ester ( ). -
Workup: Cool to RT. Pour into ice water (10x volume). The intermediate ester usually precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
-
Hydrolysis (Step 2):
-
Dissolve the crude ester from Step 1 in Methanol (5 vol).
-
Add 2N NaOH aqueous solution (3.0 eq).
-
Reflux at 65°C for 2 hours.
-
Validation: TLC should show the disappearance of the ester and the formation of a baseline spot (carboxylate salt).
-
-
Isolation (Final):
-
Cool reaction to room temperature.[1]
-
Evaporate bulk Methanol under reduced pressure.
-
Acidify the remaining aqueous residue to pH 2–3 using 1N HCl.
-
Crucial Step: The product, 3-methoxy-4-(2-methoxyethoxy)benzoic acid, will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 85–92% (over two steps).
Protocol B: Direct Alkylation of Vanillic Acid (Industrial/Scale-Up)
Suitable for large-scale operations where step-count reduction is prioritized over initial purity.
Concept: Uses 2+ equivalents of base to form the dianion (carboxylate + phenoxide). The phenoxide is more nucleophilic, allowing selective alkylation, provided the alkyl halide is not in large excess.
Reagents:
-
1-Bromo-2-methoxyethane (1.1 eq)
-
KOH (2.2 eq)
-
Solvent: DMSO or Aqueous Ethanol.
Methodology:
-
Dissolve Vanillic Acid in DMSO.
-
Add KOH (powdered). Stir until dissolved.
-
Add alkyl halide slowly at 50°C.
-
Stir at 60–70°C for 6 hours.
-
Quench: Pour into water. Acidify with HCl.
-
Purification: This route often yields ~5-10% ester byproduct. Recrystallize from Ethanol/Water (1:1) to purify the acid.
Part 3: Process Workflow & Logic
The following diagram illustrates the decision matrix and workflow for the laboratory synthesis (Protocol A).
Figure 2: Step-by-step experimental workflow for the high-purity synthesis route.
Part 4: Analytical Verification
To validate the synthesis, compare your product against these expected spectral characteristics.
1. Proton NMR (
2. Mass Spectrometry (ESI-MS):
-
Ionization Mode: Negative (
) or Positive ( ) -
Expected Mass: 226.23
-
Observed (
): 225.1 ( , Negative mode dominant for carboxylic acids).
Part 5: Troubleshooting & Critical Parameters
-
Impurity: The "Double" Ester.
-
Low Yield in Alkylation.
-
Cause: 1-Bromo-2-methoxyethane can degrade or hydrolyze if the DMF is wet.
-
Fix: Use anhydrous DMF and store the alkyl bromide over molecular sieves. Add 0.1 eq of KI to accelerate the reaction via the Finkelstein reaction (converting bromide to the more reactive iodide in situ).
-
-
Removal of DMF.
-
Issue: DMF is difficult to remove by rotary evaporation.
-
Fix: Do not rotovap DMF to dryness. Pour the reaction mixture into a large excess of water. The organic product will precipitate or separate as an oil, leaving the DMF in the aqueous phase.
-
References
-
Fluorochem. (2024). 3-Methoxy-4-(2-methoxyethoxy)benzoic acid - Product Sheet. Retrieved from
-
Luo, Z., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. (Provides the validated protocol for alkylating Methyl Vanillate with alkoxy-halides). Retrieved from
-
BenchChem. (2025).[1][5] Application Notes: Alkylation of Nucleophiles with Alkyl Halides. (General procedure for Williamson Ether synthesis on phenolic substrates). Retrieved from
-
ChemScene. (2024). 3-Methoxy-4-(2-morpholinoethoxy)benzoic acid hydrochloride.[6] (Analogous structural synthesis reference). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vanillic acid - Wikipedia [en.wikipedia.org]
- 3. Vanillic acid [webbook.nist.gov]
- 4. Crystallization in THF: the possibility of one-pot synthesis of mixed matrix membranes containing MOF MIL-68(Al) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
